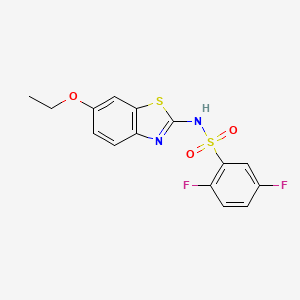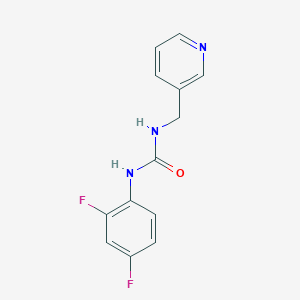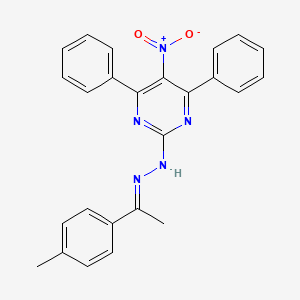![molecular formula C16H25N3O3S B5775209 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)
4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine, also known as DS-519, is a chemical compound that belongs to the class of sulfonyl-containing piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has been studied for its effects on various biological targets, including enzymes, receptors, and ion channels. In biochemistry, 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has been used to study the structure and function of various biomolecules, including proteins, nucleic acids, and lipids.
Wirkmechanismus
The mechanism of action of 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine is not fully understood, but it is believed to involve the inhibition of various biological targets, including enzymes, receptors, and ion channels. 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has also been shown to modulate the activity of various receptors, including G protein-coupled receptors (GPCRs) and ionotropic receptors. Additionally, 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has been shown to affect the function of various ion channels, including voltage-gated ion channels and ligand-gated ion channels.
Biochemical and Physiological Effects:
4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has been shown to have various biochemical and physiological effects, depending on the target and concentration used. 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has been shown to affect various physiological processes, including neurotransmission, muscle contraction, and hormone secretion.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has several advantages for lab experiments, including its high potency, selectivity, and water solubility. 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine also has a well-defined chemical structure, which makes it easy to synthesize and purify. However, 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine also has some limitations for lab experiments, including its potential toxicity, instability, and high cost. Additionally, 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine may not be suitable for all experimental systems, as its effects may vary depending on the target and concentration used.
Zukünftige Richtungen
There are several future directions for research on 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its effects on various biological targets, including enzymes, receptors, and ion channels. Additionally, future research could focus on optimizing the synthesis and purification methods for 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine, as well as developing new analytical techniques for its detection and quantification.
Synthesemethoden
The synthesis of 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine involves the reaction of 2,4-dimethylphenylpiperazine with morpholine-4-sulfonyl chloride in the presence of a base. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and distillation. The purity and identity of the synthesized compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Eigenschaften
IUPAC Name |
4-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-14-3-4-16(15(2)13-14)17-5-7-18(8-6-17)23(20,21)19-9-11-22-12-10-19/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJLIKWRUUIEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5775133.png)
![4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5775140.png)


![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)






![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)
